Home > Products > Screening Compounds P87970 > 4-Acetoxy-N,N-dimethyltryptamine
4-Acetoxy-N,N-dimethyltryptamine - 92292-84-7

4-Acetoxy-N,N-dimethyltryptamine

Catalog Number: EVT-466491
CAS Number: 92292-84-7
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine compound. [, , , , , , ] It is structurally similar to psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound found in certain mushroom species. [, , , , , , ] 4-AcO-DMT is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), meaning it is metabolized in the body to produce psilocin. [, , , , , , ] 4-AcO-DMT is used in scientific research to investigate the pharmacology and potential therapeutic applications of psychedelic compounds. [, , , , , , ]

Psilocybin

Compound Description: Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug found in certain mushroom species. [, , ] Upon ingestion, psilocybin is rapidly dephosphorylated to its active metabolite, psilocin. []

Relevance: Psilocybin is a structural analog of 4-AcO-DMT, differing only in the substitution at the 4-position of the indole ring. [, ] While both compounds act as prodrugs for psilocin, studies in mice suggest that 4-AcO-DMT may lead to modestly lower peripheral psilocin exposure compared to psilocybin when administered at equimolar doses. []

Psilocin

Compound Description: Psilocin (4-hydroxy-N,N-dimethyltryptamine) is the primary active metabolite of both psilocybin and 4-AcO-DMT. [, , ] It exerts its psychedelic effects through agonist activity at the serotonin 2A receptor (5-HT2A). [, ]

Relevance: Psilocin represents the key active metabolite of 4-AcO-DMT. [, ] The research suggests that 4-AcO-DMT, similar to psilocybin, undergoes deacetylation in vivo to yield psilocin as its active form. [, ]

4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)

Compound Description: 4-OH-DiPT is a substituted tryptamine with hallucinogenic properties. [] It shares structural similarities with psilocin, possessing a hydroxyl group at the 4-position of the indole ring but features diisopropyl substitutions on the nitrogen atom. [, ]

Relevance: This compound is a key metabolite of 4-AcO-DiPT, formed through ester hydrolysis. [] 4-OH-DiPT serves as a precursor for several second-generation metabolites, including glucuronide and sulfate conjugates, highlighting the metabolic pathways involved in 4-AcO-DiPT breakdown. [] The diisopropyl substitution differentiates it from 4-AcO-DMT, potentially impacting its potency and metabolic profile. []

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)

Compound Description: 4-AcO-DiPT is a synthetic tryptamine with psychoactive properties. [] Structurally, it resembles 4-AcO-DMT but features diisopropyl groups instead of dimethyl groups on the nitrogen atom. [, ]

Relevance: 4-AcO-DiPT serves as a valuable comparative compound for studying the metabolism and pharmacological effects of 4-AcO-DMT. [] Their structural similarities, differing primarily in the N-alkyl substituents, offer insights into structure-activity relationships within this class of tryptamines. [, ]

Baeocystin

Compound Description: Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine found in psilocybin-containing mushrooms. [] It acts as a secondary amine analog of psilocybin, possessing one less methyl group on the nitrogen atom. []

Relevance: Baeocystin serves as a structural analog of 4-AcO-DMT, sharing the 4-position substitution on the indole ring but differing in the N-alkyl groups and the nature of the 4-position substituent (phosphoryloxy vs. acetoxy). [] Studying its activity alongside 4-AcO-DMT aids in understanding how structural modifications impact their pharmacological profiles and interactions with serotonin receptors. []

Aeruginascin

Compound Description: Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring quaternary ammonium tryptamine found in psilocybin-containing mushrooms. [] It differs from psilocybin by having an additional methyl group attached to the nitrogen atom. []

Relevance: Like baeocystin, aeruginascin provides a structural comparison point to 4-AcO-DMT, highlighting the impact of N-alkyl substitutions and variations in the 4-position group on biological activity. []

Ketanserin

Compound Description: Ketanserin is a selective serotonin 5-HT2A receptor antagonist with additional affinity for the 5-HT2C receptors. []

Relevance: Although structurally distinct from 4-AcO-DMT, ketanserin serves as a pharmacological tool for investigating the role of the 5-HT2A receptor in mediating the effects of tryptamines like 4-AcO-DMT. [] By blocking this receptor, ketanserin helps dissect the contribution of 5-HT2A activation to the overall pharmacological profile of these compounds. []

4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)

Compound Description: 4-AcO-DET belongs to the substituted tryptamine class and is known for its hallucinogenic effects. [] It closely resembles 4-AcO-DMT structurally but has diethyl groups instead of dimethyl groups attached to the nitrogen atom. []

Relevance: This compound, alongside other N,N-dialkyl substituted tryptamines, helps to elucidate the structure-activity relationships of 4-AcO-DMT. [] Comparing their potencies and efficacies at various serotonin receptors provides valuable insights into how subtle structural changes, particularly in the N-alkyl substituents, influence their pharmacological profiles. []

Overview

4-Acetoxy-N,N-dimethyltryptamine, commonly known as psilacetin, is a synthetic psychedelic compound structurally related to psilocybin, the active ingredient in certain species of mushrooms. This compound is notable for its psychoactive effects and potential therapeutic applications. Psilacetin acts as a prodrug, meaning that it is metabolized in the body to produce psilocin, the active form responsible for its hallucinogenic effects .

Source

The compound was first synthesized in 1963 by Albert Hofmann and Franz Troxler during research into psilocin analogs. Although its psychoactive properties were not explored at that time, interest in psilacetin grew significantly in the late 1990s and early 2000s, particularly for its potential as a more cost-effective substitute for psilocybin in pharmacological studies . Today, it is available through various online research chemical suppliers.

Classification

4-Acetoxy-N,N-dimethyltryptamine belongs to the class of compounds known as tryptamines, which are characterized by their indole ring structure. It is classified as a serotonergic psychedelic due to its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor .

Synthesis Analysis

Methods

The synthesis of 4-acetoxy-N,N-dimethyltryptamine typically involves the acetylation of psilocin or other tryptamine precursors. The process can be summarized as follows:

  1. Starting Material: Psilocin or a suitable tryptamine precursor.
  2. Reagents: Acetic anhydride or acetyl chloride is commonly used for acetylation.
  3. Reaction Conditions: The reaction is typically conducted under controlled temperature and may require specific solvents.

Technical Details

In one method described in the literature, a sample of 4-acetoxy-N,N-dimethyltryptamine fumarate was dissolved in water and treated with lead(II) acetate to precipitate lead(II) fumarate. After filtration and evaporation under reduced pressure, single crystals suitable for X-ray analysis were obtained . This method underscores the importance of crystallization techniques in purifying and characterizing synthetic compounds.

Molecular Structure Analysis

Structure

The molecular formula of 4-acetoxy-N,N-dimethyltryptamine is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molar mass of approximately 246.31 g/mol . The structure features a tryptamine backbone with an acetoxy group at the 4-position of the indole ring.

Data

  • Melting Point: 172 to 173 °C (342 to 343 °F) .
  • 3D Structure: The indole moiety exhibits near-planarity with a mean deviation from planarity of about 0.04 Å, while the acetate group is oriented approximately perpendicular to the indole plane .
Chemical Reactions Analysis

Reactions

4-Acetoxy-N,N-dimethyltryptamine undergoes hydrolysis in biological systems to yield psilocin. This metabolic conversion is crucial for its psychoactive effects. The compound also participates in various chemical reactions typical of acetylated tryptamines, such as:

  • Hydrolysis: Converting to psilocin when exposed to physiological conditions.
  • Deacetylation: Potentially reverting back to psilocin through enzymatic action.

Technical Details

The reaction mechanisms typically involve nucleophilic attack on the carbonyl carbon of the acetoxy group by water molecules, leading to the release of acetic acid and formation of psilocin .

Mechanism of Action

Process

The primary mechanism through which 4-acetoxy-N,N-dimethyltryptamine exerts its psychoactive effects involves its conversion to psilocin, which then binds to serotonin receptors in the brain. The interaction with the 5-HT2A receptor is particularly significant, as this receptor is implicated in mediating psychedelic effects.

Data

Research indicates that both psilocybin and psilacetin share similar pharmacodynamic profiles due to their metabolic pathways leading to psilocin. This similarity suggests comparable effects on mood, perception, and cognition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade when exposed to moisture or light.
  • Reactivity: Sensitive to hydrolysis; reacts with strong acids or bases.

Relevant data from studies indicate that 4-acetoxy-N,N-dimethyltryptamine maintains structural integrity under various conditions but should be handled with care due to its psychoactive nature .

Applications

4-Acetoxy-N,N-dimethyltryptamine has garnered interest not only for its recreational use but also for potential therapeutic applications. Research suggests it may be beneficial in treating conditions such as depression, post-traumatic stress disorder (PTSD), and anxiety disorders due to its effects on mood and perception . Its role as a prodrug for psilocin makes it a valuable candidate for further pharmacological studies aimed at understanding psychedelics' therapeutic potential.

Introduction to 4-AcO-DMT: Historical Context and Research Significance

Historical Synthesis and Early Pharmacological Investigations

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin or O-acetylpsilocin, was first synthesized in 1963 by Albert Hofmann—the renowned Swiss chemist who discovered LSD—and documented in a Sandoz Pharmaceuticals patent [1] [8]. This synthetic tryptamine was created during systematic investigations into structure-activity relationships of psychedelic compounds, particularly as part of efforts to develop analogs of psilocybin (4-PO-DMT), the primary psychoactive alkaloid in "magic mushrooms" [1] [3]. Hofmann's initial synthetic route involved the acetylation of psilocin (4-HO-DMT) using acetic anhydride, yielding a compound with enhanced stability compared to the oxidation-prone phenolic hydroxyl group of psilocin [8] [10]. Despite its early discovery, 4-AcO-DMT remained largely unexplored in formal pharmacological studies for several decades, overshadowed by research on psilocybin and LSD during the mid-20th century psychedelic research era [8].

The compound resurfaced in 1999 when David E. Nichols and colleagues at Purdue University published an improved synthetic methodology, addressing the challenges of psilocybin's complex phosphate ester group [1] [3]. Nichols' approach offered superior atom economy and fewer synthetic steps compared to psilocybin synthesis, making 4-AcO-DMT an economically viable alternative for research [1] [5]. Early pharmacological screening in rodents demonstrated that 4-AcO-DMT induced characteristic serotonin-related behaviors including the head-twitch response (HTR), hypolocomotion, and hypothermia—effects qualitatively similar to those produced by psilocybin and psilocin [1] [3]. These initial observations suggested shared pharmacological mechanisms, though detailed receptor-level characterization remained lacking until the 21st century [3].

Table 1: Key Historical Milestones in 4-AcO-DMT Research

YearEventSignificance
1963Synthesis by Albert HofmannFirst creation and patenting of the compound
1999Improved synthesis by NicholsMore efficient production method enabling research
2005-2009First identifications as designer drugEmergence in European recreational markets
2020sDetection in mushroom ediblesAppearance in US products like Diamond Shruumz

Emergence as a Psilocin Prodrug in Psychedelic Research

The hypothesis that 4-AcO-DMT functions primarily as a prodrug for psilocin gained substantial support from pharmacological studies in the 2010s-2020s. As a biochemical prodrug, 4-AcO-DMT undergoes enzymatic hydrolysis via esterases in vivo, cleaving the acetate group to yield psilocin (4-HO-DMT), the same active metabolite produced by psilocybin's dephosphorylation [1] [5]. This metabolic pathway was confirmed through comparative pharmacokinetic studies in rodent models using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify plasma psilocin levels following administration of equimolar doses of psilocybin and 4-AcO-DMT [5]. These investigations revealed that 4-AcO-DMT administration resulted in approximately 70% of the peripheral psilocin exposure compared to psilocybin at the 15-minute post-injection mark, with psilocin concentrations reaching 75-90% of those from an equimolar psilocybin dose [1] [5]. Notably, the elimination half-life of psilocin remained consistent (~30 minutes) regardless of whether it originated from psilocybin or 4-AcO-DMT [5].

Table 2: Comparative Pharmacokinetics of Psilocin Prodrugs in Rodent Models

ParameterPsilocybin4-AcO-DMTExperimental Conditions
Relative Psilocin Bioavailability100% (Reference)~70%Equimolar IP administration
Peak Psilocin Concentration Time15 min15 minC57BL/6J mice
Psilocin Concentration at 15 min100%75-90%Equimolar dosing
Elimination Half-life (Psilocin)~30 min~30 minConsistent across prodrugs

The prodrug hypothesis was further strengthened by behavioral studies using the head-twitch response (HTR) in C57BL/6J mice, a behavioral proxy for 5-HT2A receptor activation and human psychedelic effects. Despite 4-AcO-DMT showing 10-20-fold lower potency than psilocin at 5-HT2A receptors in vitro, its in vivo HTR potency was nearly equivalent to psilocin and psilocybin on an equimolar basis [3] [4]. This discrepancy between in vitro receptor affinity and in vivo behavioral potency strongly suggested rapid bioconversion to psilocin. Crucially, the HTR effects of 4-AcO-DMT were completely blocked by 5-HT2A antagonists like ketanserin, confirming the essential role of this receptor in mediating its psychedelic effects [1] [4]. These pharmacological properties, combined with its legal status as an unscheduled research chemical in many jurisdictions (unlike psilocybin's Schedule I classification), positioned 4-AcO-DMT as a pragmatic alternative for mechanistic psychedelic research [1] [5].

Role in Challenging Classical Neuropharmacological Theories

4-AcO-DMT has emerged as a pivotal tool for interrogating classical theories of psychedelic action, particularly through structure-activity relationship (SAR) studies at serotonin receptors. Systematic investigation of 4-substituted tryptamines revealed that O-acetylation of the 4-hydroxy group reduces in vitro 5-HT2A receptor potency by approximately 10-20-fold compared to non-acetylated analogs, without altering agonist efficacy [3] [4]. This finding challenged the historical assumption that direct receptor binding was the sole determinant of psychedelic effects, highlighting instead the significance of pharmacokinetic factors like metabolic activation. Research demonstrated that despite its reduced receptor affinity, 4-AcO-DMT exhibited full efficacy in calcium mobilization assays at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, functioning as a high-efficacy agonist [3] [4].

Table 3: Receptor Binding Profile of 4-AcO-DMT and Related Tryptamines

ReceptorPsilocin (4-HO-DMT) Ki (nM)4-AcO-DMT Ki (nM)Functional Activity
5-HT2A6.0–34060–6,800Full agonist
5-HT2B4.6–410Not reportedFull/partial agonist
5-HT2C10–141100–2,820Full agonist
5-HT1A49–567~500–>3,000Partial agonist
TAAR11,400 (rat)>10,000Minimal activity

The compound has also illuminated the complexity of N-alkyl substitutions in tryptamine pharmacology. Studies comparing symmetrical and asymmetrical N,N-dialkyltryptamines demonstrated that bulkier alkyl groups (e.g., isopropyl, propyl) significantly impact receptor selectivity profiles—particularly reducing potency at 5-HT2C receptors while increasing efficacy at 5-HT2B receptors [3] [4]. This SAR work revealed that modifications at the tryptamine nitrogen can tune receptor subtype selectivity, challenging the simplistic view that all psychedelic tryptamines share identical mechanisms. Furthermore, 4-AcO-DMT and its analogs have helped elucidate species-dependent differences in serotonin receptor pharmacology. Mouse 5-HT2A receptors displayed higher sensitivity to 4-AcO-DMT than human receptors in calcium mobilization assays, providing a mechanistic basis for interpreting translational gaps between rodent behavioral models and human psychedelic experiences [4].

These findings collectively support a model where 4-AcO-DMT serves as a biologically activated prodrug that liberates psilocin in vivo, reconciling the apparent contradictions between its modest receptor affinity and robust behavioral effects. The compound continues to enable sophisticated pharmacological dissection of the relative contributions of pharmacokinetic factors (prodrug conversion efficiency) versus pharmacodynamic properties (receptor binding kinetics, functional selectivity) in shaping psychedelic effects [1] [3] [5].

Properties

CAS Number

92292-84-7

Product Name

4-Acetoxy-N,N-dimethyltryptamine

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3

InChI Key

RTLRUOSYLFOFHV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Synonyms

4-acetoxy-dimethyltryptamine
4-acetoxy-N,N-dimethyltryptamine
4-AcO-DMT
O-acetylpsilocin

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.